1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound is a fused heterocyclic system combining pyrazolo[4,3-c]quinoline and [1,3]dioxolo[4,5-g]quinoline frameworks. The pyrazolo[4,3-c]quinoline core is a tricyclic structure with a pyrazole ring fused to a quinoline nucleus, while the [1,3]dioxolo moiety introduces a methylenedioxy bridge at positions 4 and 5 of the quinoline ring . Substituents include a 3-fluorophenyl group at position 1 and a para-tolyl (4-methylphenyl) group at position 2. These modifications are designed to enhance pharmacological properties, such as receptor binding affinity and metabolic stability, while retaining the bioactivity inherent to pyrazoloquinolines .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c1-14-5-7-15(8-6-14)23-19-12-26-20-11-22-21(29-13-30-22)10-18(20)24(19)28(27-23)17-4-2-3-16(25)9-17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSPHIXKFJGMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pyrazolo[4,3-c]quinoline Derivatives
- The meta-methoxy group may alter steric interactions in receptor binding .
- 5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline: Substituents: 5-(4-chlorobenzyl), 3-(3,4-dimethoxyphenyl) Key Differences: The chlorobenzyl group introduces lipophilicity, while the dimethoxyphenyl substituent may enhance π-π stacking in hydrophobic pockets of enzymes like COX-2 .
Pyrazolo[3,4-b]quinoline Derivatives
- F6 (4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline): Molecular Weight: Not explicitly reported, but estimated ~400 g/mol Substituents: 4-(4-chlorophenyl), 6-fluoro, 3-methyl Key Differences: The pyrazolo[3,4-b]quinoline scaffold differs in ring fusion (position 3,4-b vs. 4,3-c), altering electron distribution. The 4-chlorophenyl group may increase cytotoxicity via halogen bonding .
[1,3]Dioxolo-Fused Analogues
- 8-Ethoxy-1-(3-fluorophenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline (AU13811): Molecular Weight: 397.44 g/mol Substituents: 8-ethoxy, 1-(3-fluorophenyl), 3-p-tolyl Key Differences: The ethoxy group at position 8 may improve metabolic stability but reduce enzymatic inhibition compared to the [1,3]dioxolo group’s electron-withdrawing effects .
Pharmacological and Physicochemical Comparisons
Table 1: Substituent Effects on Key Properties
*Estimated using fragment-based methods.
Electronic and Steric Effects
- The [1,3]dioxolo group in the target compound enhances electron density in the quinoline ring, improving interactions with polar enzyme active sites (e.g., COX-2) compared to ethoxy or methoxy substituents .
- The para-tolyl group’s methyl substituent provides moderate steric hindrance, balancing receptor affinity and metabolic stability better than bulkier groups like isopropyl in F7 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
